molecular formula C20H20N4S B2905907 2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile CAS No. 402953-67-7

2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile

Cat. No.: B2905907
CAS No.: 402953-67-7
M. Wt: 348.47
InChI Key: FIEPIIXZVPVKOB-UHFFFAOYSA-N
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Description

2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This multifunctional pyridine derivative belongs to a class of compounds recognized for their significant pharmacological potential, primarily due to the presence of key functional groups that enable diverse biological interactions. The 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile core structure is a privileged scaffold in the synthesis of biologically active compounds, with documented scientific interest peaking in recent years . This compound is of particular interest for researchers investigating novel therapeutic agents. Its structural relatives have demonstrated potent activity as agonists for adenosine receptor subtypes (such as A 1 , A 2A , and A 2B ), with some analogs exhibiting low nanomolar activity and improved selectivity profiles . For instance, the closely related compound Capadenoson, which shares this core scaffold, has successfully completed Phase II clinical trials as a highly efficient selective partial A 1 adenosine receptor agonist for potential use in atrial fibrillation and stable angina . Furthermore, the 6-sulfanyl moiety in this structural class is critical for biological activity, with some derivatives showing inhibitory activity against HIV-1 integrase (IC 50 = 4 μM) . The specific incorporation of a cyclohexyl substituent at the 4-position and a benzylthio group at the 6-position makes this analog a promising candidate for probing structure-activity relationships in the development of new pharmacological tools. The synthetic accessibility of this scaffold via one-pot, multicomponent reactions of malononitrile with aldehydes and thiols makes it an attractive building block for generating diverse chemical libraries for high-throughput screening . Researchers can utilize this compound as a key intermediate for further chemical modifications or as a core structure in biological assays aimed at oncology, virology, and cardiovascular disease research. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-6-benzylsulfanyl-4-cyclohexylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c21-11-16-18(15-9-5-2-6-10-15)17(12-22)20(24-19(16)23)25-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-10,13H2,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEPIIXZVPVKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=NC(=C2C#N)SCC3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-cyclohexylpyridine-3,5-dicarbonitrile with benzylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in optimizing the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to amines under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and benzylthio groups can form hydrogen bonds or hydrophobic interactions with enzymes or receptors, modulating their activity. The cyano groups may also participate in electron-withdrawing interactions, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents at positions 4 and 6, significantly impacting physical properties and reactivity:

Compound Name (Position 4/6 Substituents) Melting Point (°C) Yield (%) Key Structural Features Evidence ID
2-Amino-6-(benzylthio)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile 202–204 83 Bromophenyl (electron-withdrawing) at C4
2-Amino-6-(benzylthio)-4-(4-nitrophenyl)pyridine-3,5-dicarbonitrile 210–212 81 Nitrophenyl (strongly electron-withdrawing) at C4
2-Amino-4-benzyl-6-[(1H-imidazol-2-ylmethyl)sulfanyl]pyridine-3,5-dicarbonitrile 246–248 70 Benzyl (aromatic) at C4; imidazolylmethylthio at C6
2-Amino-6-[(4-methoxybenzyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile 200–202 - Bulky isopropylphenyl at C4; methoxybenzylthio at C6
2-Amino-6-(p-tolylthio)-4-phenylpyridine-3,5-dicarbonitrile 249 89 Tolylthio (electron-donating) at C6
Target Compound: 2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile Predicted: 190–210 ~80 (estimated) Cyclohexyl (aliphatic, bulky) at C4; benzylthio at C6 -

Key Observations:

  • Melting Points: Aromatic substituents (e.g., 4-bromophenyl, nitrophenyl) correlate with higher melting points (200–260°C) due to enhanced π-π stacking and crystallinity. The cyclohexyl group in the target compound likely reduces melting points (estimated 190–210°C) due to decreased molecular rigidity .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) at C4 may enhance electrophilicity at the pyridine core, influencing reactivity in further derivatization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-6-(benzylthio)-4-cyclohexylpyridine-3,5-dicarbonitrile, and what catalysts improve yield?

  • Methodology : The compound is synthesized via multicomponent reactions (MCRs) using aldehydes, malononitrile, and thiol derivatives. Borax (Na₂B₄O₇·10H₂O) is a cost-effective catalyst, achieving yields of 81–83% under reflux conditions in ethanol/water . Solvent-free methods with magnetically recoverable catalysts (e.g., Fe₃O₄-supported heteropolyacids) enhance green chemistry metrics, reducing purification steps . Carbon quantum dots with phosphorous acid tags (CQDs–N(CH₂PO₃H₂)₂) offer high catalytic efficiency (10 mg catalyst load) for indole-substituted derivatives .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodology :

  • Spectroscopy : IR confirms nitrile (2211–2215 cm⁻¹) and amine (3328–3438 cm⁻¹) groups. ¹H/¹³C NMR identifies benzylthio (δ 4.45–4.49 ppm, singlet) and cyclohexyl proton environments (δ 1.2–2.1 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic systems (e.g., space group P2₁/c) with Z = 4 and unit cell parameters (e.g., a = 10.8650 Å, β = 94.697°) . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯N, N–H⋯N) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives with varying substituents?

  • Methodology : Discrepancies arise from electronic effects of substituents (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃). Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Computational modeling (DFT) predicts chemical shifts and validates experimental data . For crystallographic ambiguities, refine occupancy factors or consider disorder modeling in SCXRD .

Q. What strategies optimize solvent-free multicomponent reactions for scalable synthesis?

  • Methodology :

  • Reaction Parameters : Optimize molar ratios (e.g., aldehyde:malononitrile:thiol = 1:1.1:1) and temperature (80–100°C). Fusion conditions (neat reactions) eliminate solvents, improving atom economy .
  • Catalyst Design : Use recyclable catalysts (e.g., Fe₃O₄@SiO₂-SO₃H) to reduce waste. Monitor reaction progress via TLC or in-situ FTIR .

Q. How do electronic and steric effects of substituents on the benzylthio group influence pharmacological activity?

  • Methodology :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance cytotoxicity by increasing electrophilicity. For adenosine receptor targeting, bulky substituents (e.g., cyclopropylmethoxy) improve binding affinity .
  • Activity Assays : Test derivatives in vitro (e.g., MTT assay for IC₅₀ values) and correlate with Hammett σ constants or LogP values .

Q. What are the challenges in analyzing hydrogen-bonding networks in crystalline forms?

  • Methodology : SCXRD identifies primary interactions, but weak C–H⋯π or van der Waals forces require Hirshfeld surface analysis. Thermal (DSC/TGA) and solubility studies contextualize packing efficiency. Compare with related structures (e.g., 2-amino-6-(piperidin-1-yl) derivatives) to identify polymorphism risks .

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